Fostriecin

Protein Phosphatase 2A PP1 Selectivity Serine/Threonine Phosphatase

Fostriecin (CI-920) is an irreplaceable tool for isolating PP2A/PP4-mediated signaling. It delivers >40,000-fold selectivity for PP2A over PP1 and >20-fold greater potency than cytostatin (IC50 1.4 nM vs 29.0 nM). Its unique PP2A binding site eliminates cross-resistance with okadaic acid or microcystin, ensuring orthogonal target validation. For translational programs, it provides a proven in vivo bridge—suppressing P388 and L1210 leukemia growth in mice at 10 mg/kg. The dual PP2A/topoisomerase II pharmacology makes it essential for interrogating synergistic cancer targets without confounding PP1 inhibition.

Molecular Formula C19H27O9P
Molecular Weight 430.4 g/mol
CAS No. 87810-56-8
Cat. No. B016959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostriecin
CAS87810-56-8
SynonymsCI 920
CI-920
fostriecin
PD 110161
PD-110,161
Molecular FormulaC19H27O9P
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O
InChIInChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1
InChIKeyZMQRJWIYMXZORG-DSWNLJKISA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
SolubilityWater > 300 (mg/mL)
Methanol 20 (mg/mL)

Fostriecin (87810-56-8) Procurement: A Selective PP2A/PP4 Phosphatase Inhibitor with Unique Binding and In Vivo Activity


Fostriecin (CI-920) is a phosphate monoester antitumor antibiotic isolated from Streptomyces pulveraceus. It acts as a highly selective inhibitor of serine/threonine protein phosphatases 2A (PP2A) and 4 (PP4), with weak topoisomerase II and PP1 inhibition [1][2]. This natural product, now accessible via total synthesis and heterologous biosynthesis [3][4], is a critical tool compound for dissecting PP2A/PP4 signaling in cancer, cell cycle control, and cardioprotection research.

Fostriecin (87810-56-8) Selectivity: Why Generic PP2A Inhibitors Are Not Interchangeable


A scientific or industrial user cannot simply substitute Fostriecin with a generic PP2A inhibitor due to its unique selectivity profile (PP2A/PP4 vs PP1/PP5), a distinct binding site on PP2A that avoids cross-resistance with okadaic acid/microcystin [1], and a divergent multi-target pharmacology that includes weak topoisomerase II inhibition [2]. Unlike broad-spectrum or lower-potency alternatives, Fostriecin's >40,000-fold selectivity for PP2A over PP1 [3] and its >20-fold superiority over cytostatin in PP2A potency [4] mandate its exclusive use in studies requiring precise, potent, and non-canonical phosphatase modulation.

Fostriecin (87810-56-8) Head-to-Head Performance: A Quantitative Evidence Guide vs. Key Phosphatase Inhibitors


Fostriecin vs. Okadaic Acid & Cantharidin: >40,000-fold PP2A Selectivity Over PP1

Fostriecin demonstrates unparalleled selectivity for PP2A over PP1 compared to canonical inhibitors. Fostriecin's PP2A IC50 is 3.2 nM, while its PP1 IC50 is 131 µM, yielding a selectivity ratio of >40,000-fold [1]. In contrast, okadaic acid's selectivity is ~150-500-fold (PP2A IC50 ~0.1-0.3 nM vs PP1 IC50 ~15-50 nM) , and cantharidin's is only ~9-fold (PP2A IC50 ~0.2 µM vs PP1 IC50 ~1.8 µM) [2]. This quantifies Fostriecin as a far more precise tool for dissecting PP2A-specific biology.

Protein Phosphatase 2A PP1 Selectivity Serine/Threonine Phosphatase

Fostriecin vs. Cytostatin: >20-Fold Superior PP2A Inhibitory Potency

In a direct, side-by-side comparison of the fostriecin family, Fostriecin (1) inhibits PP2A with an IC50 of 1.4 ± 0.3 nM, whereas its close structural analog Cytostatin (2) is significantly less potent, with an IC50 of 29.0 ± 7.0 nM against the same PP2A catalytic subunit [1]. This represents a >20-fold difference in potency, establishing Fostriecin as the superior tool for achieving robust PP2A inhibition at lower concentrations.

PP2A Inhibitor Potency Cytostatin Fostriecin Analogs

Fostriecin vs. Okadaic Acid/Microcystin: Distinct Binding Site on PP2A Enables Non-Cross-Resistant Studies

Mechanistic studies using recombinant PP1/PP2A chimeras have definitively shown that Fostriecin binds to a distinct site on PP2A compared to the classic inhibitors okadaic acid and microcystin [1][2]. Specifically, the high-affinity fostriecin binding site does not appear to be located in the same region as the okadaic acid and microcystin binding domain [2]. This is a fundamental qualitative differentiator with direct experimental consequences.

PP2A Binding Site Okadaic Acid Drug Resistance

Fostriecin's Unique Dual Pharmacology: Weak Topoisomerase II Inhibition vs. Pure Phosphatase Inhibitors

Unlike most PP2A inhibitors (e.g., okadaic acid, cantharidin, cytostatin) which are purely phosphatase-directed, Fostriecin exhibits an additional, weak inhibitory activity against topoisomerase II with an IC50 of 40 µM [1][2]. This is a distinguishing feature of its poly-pharmacology, being a catalytic inhibitor of Topo II that blocks an early step in the reaction without accumulating broken DNA intermediates [3].

Topoisomerase II Dual Inhibitor Cancer Chemotherapy

Fostriecin In Vivo Efficacy: Suppression of P388 and L1210 Leukemia Xenografts

Fostriecin has demonstrated significant in vivo antitumor efficacy in murine models. At a dose of 10 mg/kg, Fostriecin substantially suppressed the growth of P388 and L1210 leukemias in mice [1]. This in vivo validation is a critical differentiator from many research-grade phosphatase inhibitors that lack documented systemic activity in animal models.

Antitumor Activity In Vivo Efficacy Leukemia Model

Clinical Development Status: Phase I Trial Completion and Identified Stability Challenges

Fostriecin advanced to Phase I clinical trials (NCI-sponsored) in 46 patients, establishing a human safety and pharmacokinetic profile, but the study was halted before reaching maximum tolerated dose due to concerns over storage instability and unpredictable chemical purity [1][2]. This clinical history highlights a critical procurement consideration: the need for reliable, analytically validated supply from a reputable vendor, as compound stability is a known variable.

Phase I Clinical Trial Drug Stability Procurement Consideration

Fostriecin (87810-56-8) in Practice: Validated Research and Industrial Application Scenarios


Specific PP2A/PP4 Signaling Dissection in Cancer Cell Biology

Researchers aiming to isolate the role of PP2A and PP4 in cell cycle regulation, apoptosis, or DNA damage response should select Fostriecin. Its >40,000-fold selectivity for PP2A over PP1 [1] and distinct binding site from okadaic acid [2] allows for unambiguous, orthogonal target validation without the confounding effects of PP1 inhibition or cross-resistance with other common inhibitors.

Validating PP2A as a Therapeutic Target in Preclinical Murine Oncology Models

For laboratories progressing from in vitro hits to in vivo validation, Fostriecin is the inhibitor of choice. Its documented, potent suppression of P388 and L1210 leukemia growth in mice at 10 mg/kg provides a crucial bridge to preclinical efficacy studies. This in vivo track record is unmatched by most other research-grade PP2A inhibitors, making it essential for translational research programs.

Investigating Novel Dual PP2A/Topoisomerase II Inhibition Strategies

Fostriecin's unique poly-pharmacology as a potent PP2A inhibitor and a weak catalytic Topoisomerase II inhibitor (IC50 40 µM) [3] makes it an ideal probe for investigating the synergistic potential of dual-target cancer therapy. Researchers can use Fostriecin to interrogate whether combined inhibition of protein dephosphorylation and DNA topology yields therapeutic advantages over targeting either pathway alone.

High-Content and High-Throughput Screening Requiring Potent PP2A Inhibition

Given its direct >20-fold superiority in potency over the close analog Cytostatin (IC50 1.4 nM vs 29.0 nM) [4], Fostriecin enables robust PP2A inhibition at lower concentrations. This reduces compound cost per well and minimizes the risk of off-target activities in high-throughput screening campaigns, making it a more efficient and reliable tool for large-scale phenotypic or target-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fostriecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.